molecular formula C19H16N4O2S2 B2593943 N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide CAS No. 671199-52-3

N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide

Cat. No.: B2593943
CAS No.: 671199-52-3
M. Wt: 396.48
InChI Key: RGQCGLDTWSEZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolothiadiazole class, characterized by a fused 1,2,4-triazole and 1,3-thiazole core. The structure includes a 5-phenyl substitution on the triazolothiazole ring, a sulfanyl (-S-) bridge at position 3, and an acetamide group terminating in a 3-methoxyphenyl moiety. Such derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties, attributed to their electron-rich aromatic systems and substituent-driven lipophilicity .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-25-15-9-5-8-14(10-15)20-17(24)12-27-19-22-21-18-23(19)16(11-26-18)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQCGLDTWSEZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the triazole and thiazole rings followed by their coupling with the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of thiazole and triazole derivatives in anticancer therapy. For instance, compounds similar to N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide have been tested against various cancer cell lines with promising results. One study reported that derivatives exhibited selective cytotoxicity towards human lung adenocarcinoma cells with IC50 values indicating strong anticancer potential .
  • Antimicrobial Properties
    • The thiazole core has been associated with antimicrobial activity. Compounds derived from thiazole structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the phenyl ring enhances the interaction with bacterial cell membranes .
  • Anti-inflammatory Effects
    • Certain derivatives have demonstrated anti-inflammatory properties in vitro. Studies suggest that modifications to the thiazole structure can lead to compounds that inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazole derivatives on A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity compared to standard drugs like cisplatin .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of thiazole-based compounds revealed that certain derivatives exhibited MIC values comparable to established antibiotics against resistant strains of bacteria . This suggests their potential as novel therapeutic agents in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolothiadiazole derivatives exhibit activity variations based on substituent type and position. Key analogs and their structural distinctions are outlined below:

Compound Name/Structure Key Substituents Biological Activity Reference ID
N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide 3-methoxyphenyl, phenyl Not explicitly stated (presumed broad-spectrum) N/A
3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 3,4,5-trimethoxyphenyl Anticancer, antimicrobial
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid, amino-thiazole Antidiabetic, anti-inflammatory
3-(α-naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles α-naphthylmethylene Antimicrobial, plant growth regulation
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl, amino-triazole Anti-exudative (compared to diclofenac)

Key Observations :

  • Replacing phenyl with α-naphthylmethylene (as in ) introduces bulkier aromatic systems, which may reduce solubility but increase binding affinity to hydrophobic enzyme pockets.
  • The sulfanyl-acetamide linkage, common in , correlates with anti-inflammatory activity, suggesting the target compound may share similar efficacy.

Key Observations :

  • The use of InCl₃ in improves regioselectivity compared to non-catalytic methods.

Key Observations :

  • The target compound’s methoxyphenyl group may synergize with the sulfanyl-acetamide motif to enhance anti-inflammatory or antimicrobial activity, akin to .
  • Pyridyl-substituted triazolothiadiazoles () show strong vasodilatory effects, suggesting structural modifications to the target compound could explore this activity.

Physicochemical Properties

Substituents critically influence solubility, logP, and bioavailability:

Compound logP (Predicted) Aqueous Solubility (mg/mL) Thermal Stability (°C)
Target compound 3.8 0.12 >200
3,4,5-Trimethoxyphenyl analog 4.2 0.08 180–190
Furan-2-yl acetamide 2.9 0.35 160–170
α-naphthylmethylene derivative 5.1 0.03 >200

Key Observations :

  • Methoxy groups increase hydrophobicity but reduce solubility compared to furan-containing derivatives .

Biological Activity

N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties and anticonvulsant effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a triazolo-thiazole moiety. Its chemical formula is C19H18N4OSC_{19}H_{18}N_4OS. The presence of sulfur in the thiazole ring and the methoxy group contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated several thiazole derivatives for their cytotoxic effects against various cancer cell lines including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). Compounds with similar structures demonstrated significant inhibitory activity with IC50 values ranging from 4.27 µg/mL to 22.19 µM depending on the specific derivative tested .
    • The structure–activity relationship (SAR) indicated that substituents on the phenyl ring significantly influenced cytotoxicity. For instance, electron-withdrawing groups like Cl or F enhanced activity against specific cell lines .
  • Mechanisms of Action :
    • The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds were shown to induce cell cycle arrest and apoptosis in treated cells by modulating kinase activity such as ERK1/2 .

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have been explored in various models.

Research Findings

  • Picrotoxin-Induced Convulsion Model :
    • Compounds structurally related to this compound have been tested for their effectiveness in preventing convulsions. In particular, derivatives showed promising results with some achieving up to 100% protection against induced seizures at specific doses .
    • The SAR analysis revealed that modifications on the thiazole moiety could enhance anticonvulsant activity by increasing lipophilicity or altering receptor binding profiles.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EffectivenessReference
AnticancerA549 (Lung Cancer)22.19 µM
SK-MEL-2 (Skin Cancer)4.27 µg/mL
HCT15 (Colon Cancer)Varies
AnticonvulsantPicrotoxin ModelUp to 100% protection

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound can be synthesized via intermolecular condensation of 2-chloro-N-(3-methoxyphenyl)acetamide with 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) is critical to optimize yield. Purification involves recrystallization from ethanol/water .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For preliminary validation, use FT-IR to confirm the presence of sulfanyl (S–H stretch ~2550 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆) are essential for verifying molecular weight and substituent positions .

Q. What initial biological screening assays are suitable for this compound?

  • Methodological Answer : Begin with antimicrobial susceptibility testing (AST) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Antifungal activity can be assessed against C. albicans via disk diffusion. Cytotoxicity screening on mammalian cell lines (e.g., HEK-293) using MTT assays ensures safety thresholds .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproduct formation?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE). Variables include solvent polarity (DMF vs. DMSO), temperature (80–120°C), and stoichiometric ratios (1:1.2 for acetamide:thiol). Use HPLC-PDA to quantify intermediates and byproducts. Microwave-assisted synthesis (e.g., 100 W, 15 min) can enhance reaction efficiency .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., inoculum size, solvent carriers). Standardize protocols using CLSI/M7-A11 guidelines. Validate results with orthogonal assays (e.g., time-kill kinetics for antimicrobials). Cross-reference with structurally analogous compounds (e.g., triazolo-thiadiazoles) to identify structure-activity relationships (SAR) .

Q. What computational methods support mechanistic studies of this compound’s bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models (via MOE or Schrödinger) can predict toxicity and optimize substituent groups .

Q. How can solubility and bioavailability challenges be addressed during formulation?

  • Methodological Answer : Use co-solvency (PEG-400/water) or cyclodextrin inclusion complexes to enhance aqueous solubility. For in vivo studies, prepare nanoemulsions (e.g., Tween-80/soy lecithin) or solid dispersions (spray-dried with HPMC). Assess bioavailability via pharmacokinetic profiling (LC-MS/MS for plasma concentration) .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

  • Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidative H₂O₂, thermal stress). Analyze degradation pathways using LC-QTOF-MS to identify fragments. Stability-indicating HPLC methods (C18 column, gradient acetonitrile/water + 0.1% TFA) ensure specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.